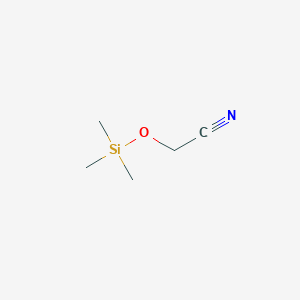

2-((Trimethylsilyl)oxy)acetonitrile

Description

Overview of Silylated Cyanohydrins as Versatile Synthetic Intermediates

Silylated cyanohydrins are a class of organic compounds that have emerged as exceptionally versatile intermediates in the field of organic chemistry. libretexts.org These compounds, which are O-protected cyanohydrins, serve as crucial precursors for the synthesis of a wide array of biologically significant molecules. google.com Their utility is rooted in their function as acyl anion equivalents, enabling a range of synthetic transformations. google.comwinthrop.edu The general structure of a cyanohydrin features a hydroxyl and a cyano group attached to the same carbon atom, with the formula R2C(OH)CN, where "R" can be an alkyl, aryl, or hydrogen. libretexts.org The silylated variants have a trisubstituted silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, protecting the hydroxyl moiety.

The formation of cyanohydrins typically involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone. libretexts.org This reaction is reversible. libretexts.org Silylated cyanohydrins can be synthesized through various methods, including one-pot procedures that react an aldehyde or ketone with hydrogen cyanide, a trisubstituted halosilane, and a correspondingly substituted disilazane or silyl amine. google.com The nitrile functional group within these molecules is a valuable precursor for further synthetic manipulations, allowing for the creation of more complex structures. organic-chemistry.org For instance, acid-catalyzed hydrolysis of silylated cyanohydrins can efficiently yield cyanohydrins, even with sterically hindered ketones. libretexts.org

Protected cyanohydrins, including the silylated versions, have been successfully employed in reactions with various electrophiles like alkyl halides and carbonyls. winthrop.edu Their reaction with epoxides presents an alternative pathway for the preparation of β-hydroxycarbonyls, offering high potential for enantio- and diastereoselectivity. winthrop.edu This versatility makes them indispensable tools for synthetic chemists.

The Pivotal Role of 2-((Trimethylsilyl)oxy)acetonitrile (B6284205) in Modern Organic Chemistry

Among the various silylated cyanohydrins, this compound holds a particularly significant position in modern organic chemistry. Its unique combination of a trimethylsilyl group and an acetonitrile (B52724) moiety provides distinct reactivity and stability, making it a valuable reagent. smolecule.com This compound serves as a key building block in the synthesis of various biologically active molecules and therapeutic agents. smolecule.com

The versatility of this compound is evident in its diverse applications. In organic synthesis, it is instrumental in forming carbon-carbon bonds and for the protection of sensitive functional groups. smolecule.com Industrially, its unique chemical properties are harnessed in the production of specialty chemicals, polymers, and coatings. smolecule.com The presence of the trimethylsilyl group allows for substitution reactions, enabling the introduction of other functional groups under specific conditions. smolecule.com However, the compound is sensitive to moisture and can undergo hydrolysis to produce acetonitrile and trimethylsilanol. smolecule.com

Recent research has highlighted its role in the synthesis of more complex molecules. For example, it has been used in the synthesis of 2-(2-hydroxyphenyl)acetonitriles through a reaction with o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols. dicp.ac.cn These products can then be conveniently transformed into benzofuranones. dicp.ac.cn

Evolution and Significance of Cyanosilylation Reactions in Academic Research

The cyanosilylation of carbonyl compounds is a cornerstone transformation in organic synthesis, providing access to a wide range of important compounds such as α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones. acs.orgnih.gov The development of this reaction has been a major focus of academic and industrial research. acs.orgresearchgate.net A significant advantage of cyanosilylation is the use of trimethylsilyl cyanide (Me3SiCN) as a cyanide source, which is less toxic and easier to handle than hydrogen cyanide (HCN). acs.orgnih.gov

Historically, a plethora of catalysts have been developed for the addition of Me3SiCN to carbonyls, with a majority being based on transition metals or inorganic solid acids and bases. researchgate.net However, there has been a growing interest in employing catalysts based on earth-abundant, main-group elements due to their lower cost, reduced toxicity, and sustainability. acs.orgnih.govresearchgate.net This has led to significant progress in the use of elements like aluminum as single-component catalysts for this transformation. acs.orgnih.gov

The evolution of cyanosilylation has also seen the development of highly enantioselective methods. Chiral catalysts, such as those derived from amino thiourea (B124793), have been shown to promote the cyanosilylation of ketones with high enantioselectivity, opening avenues for the synthesis of chiral cyanohydrins. nih.gov These chiral building blocks are invaluable in the pharmaceutical industry. nih.gov Furthermore, gold(III) chloride has been identified as a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, offering rapid reaction times and high yields under mild conditions. organic-chemistry.org The continuous development of new catalytic systems for cyanosilylation underscores its enduring importance in synthetic organic chemistry.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NOSi |

| Applications | Reagent in organic synthesis, precursor for biologically active molecules, production of specialty chemicals. smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NOSi |

|---|---|

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-trimethylsilyloxyacetonitrile |

InChI |

InChI=1S/C5H11NOSi/c1-8(2,3)7-5-4-6/h5H2,1-3H3 |

InChI Key |

SVVZXVWJFYDKNR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trimethylsilyl Oxy Acetonitrile and Its Structural Analogs

Direct Cyanosilylation of Carbonyl Compounds

Direct cyanosilylation is the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a carbonyl compound, yielding the corresponding O-silylated cyanohydrin. While this reaction can proceed without a catalyst, particularly for reactive aldehydes, its efficiency and substrate scope are significantly broadened by the use of catalytic systems. acs.org The uncatalyzed reaction with less reactive substrates, such as ketones, often requires harsh conditions and may result in low yields. acs.orgnih.gov

Synthetic Routes from Aldehydes and Ketones

The fundamental reaction involves the nucleophilic attack of the cyanide moiety from TMSCN onto the electrophilic carbonyl carbon of an aldehyde or ketone. Concurrently, the oxygen atom of the carbonyl group is silylated by the trimethylsilyl group. This process effectively converts the C=O double bond into a new stereocenter bearing both a cyano and a trimethylsilyloxy group.

The reaction can be generalized as follows:

R1(R2)C=O + Me₃SiCN → R1(R2)C(CN)OSiMe₃

Where R1 and R2 can be hydrogen, alkyl, or aryl groups. When the carbonyl compound is formaldehyde (R1=R2=H), the product is 2-((trimethylsilyl)oxy)acetonitrile (B6284205). When other aldehydes (R1=alkyl/aryl, R2=H) or ketones (R1, R2=alkyl/aryl) are used, structural analogs are formed.

Substrate Scope and Limitations in this compound Formation

The cyanosilylation reaction is applicable to a wide array of carbonyl compounds. However, the reactivity varies significantly depending on the substrate's electronic and steric properties.

Substrate Scope:

Aldehydes: A broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, readily undergo cyanosilylation. acs.orgnih.gov Aromatic aldehydes with both electron-donating and electron-withdrawing substituents are generally well-tolerated. researchgate.net

Ketones: The reaction is also effective for various ketones, including dialkyl, alkyl aryl, diaryl, and cyclic ketones. acs.orgnih.govorganic-chemistry.org Even sterically demanding ketones like 2-adamantanone can be converted, although they may require longer reaction times. nih.gov

Functional Group Tolerance: The reaction conditions, especially when catalyzed, are often mild enough to tolerate a variety of functional groups. For instance, acid-sensitive groups like acetals have been shown to be compatible under certain organocatalytic conditions. organic-chemistry.org

Limitations:

Reactivity: Ketones are generally less reactive than aldehydes and often require a catalyst for efficient conversion. acs.orgacs.org Without a catalyst, the reaction with ketones can be sluggish, sometimes requiring elevated temperatures and extended reaction times.

Steric Hindrance: Highly hindered ketones may react slowly or not at all. nih.gov Furthermore, some catalytic systems may be ineffective for ketones due to steric shielding around the catalyst's active site. acs.org

Catalyst Sensitivity: Certain substrates can pose challenges for specific catalysts. For example, 4-pyridinecarboxaldehyde was found to be a poor substrate for a particular aluminum-based Lewis acid catalyst, likely due to the pyridine nitrogen coordinating to and deactivating the catalyst. acs.org

Table 1: Substrate Scope in Catalytic Cyanosilylation This table presents a selection of substrates and the yields obtained using different catalytic systems to illustrate the broad scope of the reaction.

| Carbonyl Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | [EMIM]OAc (0.001 mol%) | 99 | nih.gov |

| 4-Nitrobenzaldehyde (B150856) | Y-MOF (0.5 mol%) | 99 | rsc.orgresearchgate.net |

| Cyclohexanecarboxaldehyde | [EMIM]OAc (0.0001 mol%) | 99 | nih.gov |

| Acetophenone | POLITAG-L-F (2 mol%) | 99 | acs.org |

| Cyclohexanone | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | >99 | nih.gov |

| 2-Adamantanone | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 94 | nih.gov |

| Benzophenone (B1666685) | POLITAG-L-F (2 mol%) | 98 | acs.org |

Catalytic Systems for Enhanced Synthesis of this compound Derivatives

To overcome the limitations of the uncatalyzed reaction, a vast number of catalytic systems have been developed. These are broadly classified into Lewis acids, Lewis bases, and organocatalysts, each offering distinct mechanisms for activating either the carbonyl substrate or the TMSCN reagent. kuleuven.be

Lewis Acid Catalysis

Lewis acid catalysts function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide. mdpi.com This strategy has been successfully employed using a variety of metal-based catalysts.

Zinc Iodide (ZnI₂): Zinc iodide is a classic and highly effective catalyst for cyanosilylation. Even minute amounts can dramatically accelerate the reaction rate for both aldehydes and ketones at room temperature, often leading to excellent yields. researchgate.net

Copper(II) Triflate: Metal complexes, including those of copper(II), have been shown to catalyze the cyanosilylation of aldehydes. The metal center's coordination to the aldehyde's oxygen atom enhances the carbon's electrophilic character. mdpi.com

Yttrium-based Metal-Organic Frameworks (MOFs): Porous MOFs containing lanthanide metals like yttrium have emerged as potent heterogeneous Lewis acid catalysts. A specific yttrium-based MOF with the formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O has demonstrated fascinating catalytic activity for the cyanosilylation of a broad range of aldehydes and ketones under solvent-free conditions with low catalyst loading. rsc.orgresearchgate.net Similarly, a mixed-metal Y/Eu-MOF has also shown extraordinary activity. mdpi.com These catalysts are often robust and recyclable. researchgate.netnih.gov

Other Lewis Acids: A wide range of other Lewis acids have been successfully used. Gold(III) chloride is a highly efficient catalyst, enabling reactions to complete within 30 minutes at room temperature with just 1 mol% loading. organic-chemistry.org Aluminum-based compounds and bifunctional catalysts, such as combinations of N-oxides and titanium isopropoxide (Ti(OiPr)₄), have also been developed. acs.orgorganic-chemistry.org In the latter, the titanium center acts as the Lewis acid to activate the ketone, while the N-oxide moiety functions as a Lewis base to activate the TMSCN. organic-chemistry.orgresearchgate.net Chiral lanthanide-transition metal clusters have been synthesized that contain Lewis acid sites (Ln ions) and Lewis base sites, allowing for synergistic, bifunctional catalysis. nih.govacs.orgacs.org

Lewis Base Catalysis

Lewis base catalysts operate through a different mechanism. They interact with the silicon atom of TMSCN, forming a hypervalent silicon species. This interaction weakens the Si-CN bond, enhancing the nucleophilicity of the cyanide and facilitating its attack on the carbonyl carbon.

Lithium Acetate (B1210297) and Cesium Acetate: Simple salts like lithium chloride and various acetates can act as effective catalysts. nih.gov Lithium(I) salts, in cooperation with a chiral phosphoryl phenoxide, have been used to catalyze the highly enantioselective cyanosilylation of ketones. bohrium.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a potent organic base that has been found to be an effective promoter for the related cyanoacylation of ketones with acyl cyanides. Its role as a Lewis base catalyst involves activating the cyanide source for nucleophilic attack.

Organocatalytic Approaches in Cyanosilylation Chemistry

Organocatalysis, which uses small organic molecules to accelerate reactions, has become a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. researchgate.net

Phosphorus-based Catalysts: Carbonyl-stabilized phosphorus ylides have been identified as exceptionally efficient organocatalysts for the cyanosilylation of a wide range of ketones and aldehydes. organic-chemistry.org An N,N-diethylacetamide derived phosphorane, for example, can catalyze the reaction with loadings as low as 0.005 mol%. acs.orgorganic-chemistry.org The proposed mechanism involves the phosphorane acting as a Lewis base to mediate the reaction via the desilylative nucleophilic activation of TMSCN. organic-chemistry.org Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is another effective phosphine-based catalyst, chosen for its high Lewis basicity. researchgate.net

Confined Organocatalysts: Chiral and confined imidodiphosphorimidate (IDPi) catalysts have been developed for the highly enantioselective cyanosilylation of both aromatic and aliphatic ketones. nih.gov These catalysts can create a confined active site, similar to enzymes, allowing for high levels of stereocontrol even with challenging small substrates. nih.gov

Other Organocatalysts: A variety of other organic molecules have been employed. Modified cinchona alkaloids are used as chiral Lewis bases for the enantioselective cyanosilylation of ketones. nih.gov N-Heterocyclic carbenes (NHCs) and neutral π-nucleophiles like 1-methoxy-2-methyl-1-(trimethylsiloxy)propene have also been shown to efficiently catalyze the reaction under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), have demonstrated remarkable activity, functioning as highly efficient organocatalysts with extremely high turnover frequencies. nih.gov

Heterogeneous Catalysis Employing Metal-Organic Frameworks for this compound Production

The production of this compound and its analogs via the cyanosilylation of aldehydes is significantly enhanced by heterogeneous catalysis, with Metal-Organic Frameworks (MOFs) emerging as a class of highly effective catalysts. researchgate.netnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their utility in catalysis stems from their high surface areas, tunable pore sizes, structural diversity, and the potential for functionalizing both the metal nodes and organic linkers with active catalytic sites. researchgate.netacs.org

In the context of cyanohydrin synthesis, MOFs can function as robust, recyclable Lewis acid catalysts. The coordinatively unsaturated metal sites within the MOF structure can activate the carbonyl group of an aldehyde, facilitating the nucleophilic attack by trimethylsilyl cyanide (TMSCN). researchgate.net This mechanism is central to the formation of the desired silylated cyanohydrin product.

A notable advancement in this area is the development of homochiral MOFs for asymmetric catalysis. For instance, a homochiral MOF constructed from an enantiopure 2,2'-dihydroxy-1,1'-biphenyl ligand has been shown to be a highly efficient and recyclable heterogeneous catalyst for the asymmetric cyanation of aldehydes. acs.orgnih.gov After modification with Li(I) ions, this MOF catalyzes the reaction with excellent enantioselectivity, achieving up to >99% ee (enantiomeric excess). nih.govacs.org The rigid framework of the MOF stabilizes the catalytically active species, leading to enhanced activity and enantioselectivity compared to its homogeneous counterpart, particularly at low catalyst-to-substrate ratios. acs.org

The performance of MOF-based catalysts is demonstrated by their high efficiency and reusability. Studies have shown that the crystalline structure of MOFs like MOF-808 can remain intact even after multiple reaction cycles, confirming their stability and suitability as heterogeneous catalysts. nih.gov The catalytic reactions are believed to occur within the pores of the MOF, as demonstrated by competitive size selectivity studies where bulkier substrates show significantly lower conversion rates, suggesting they cannot access the internal catalytic sites. acs.org

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Homochiral Biphenol-based MOF-Li | Benzaldehyde | >99 | 98 | acs.orgnih.gov |

| Homochiral Biphenol-based MOF-Li | 2-Naphthaldehyde | >99 | >99 | acs.org |

| Homochiral Biphenol-based MOF-Li | 3-Phenoxybenzaldehyde | >99 | 98 | acs.org |

Multi-Step Synthetic Pathways to this compound Derivatives

Multi-step syntheses provide versatile routes to a wide array of derivatives of this compound, allowing for the introduction of diverse functional groups and structural complexity. flinders.edu.ausyrris.jp These pathways can be broadly categorized based on the sequence of bond formations.

A common and straightforward multi-step strategy involves the initial formation of a cyanohydrin, which is subsequently silylated. This two-step process decouples the C-C bond formation from the silylation step.

Cyanohydrin Formation : An aldehyde or ketone is reacted with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN, NaCN), often under basic conditions, to form the corresponding cyanohydrin.

Silylation : The resulting cyanohydrin, containing a hydroxyl group, is then treated with a silylating agent. A common reagent for this step is trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This reaction yields the O-silylated cyanohydrin.

This method is particularly useful for synthesizing derivatives from cyanohydrins that might be unstable under the conditions of direct cyanosilylation or when using alternative silyl (B83357) groups is desired. It also allows for the isolation and purification of the intermediate cyanohydrin. Related transformations include the conversion of O-silylcyanohydrins into other derivatives, such as O-acyl cyanohydrins, by reacting them with reagents like acetic anhydride. mdpi.com

The choice of organosilane reagent is critical and defines many synthetic strategies. While trimethylsilyl cyanide (TMSCN) is the most direct reagent for the one-step synthesis of this compound from an aldehyde, other organosilanes are employed to generate derivatives through different reaction pathways.

One such strategy involves the use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to mediate the condensation of (trimethylsilyl)acetonitrile (B92778) with dimethyl acetals. richmond.edu In this reaction, TMSOTf acts as a Lewis acid to activate the acetal, generating an oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic (trimethylsilyl)acetonitrile. This methodology provides a route to β-methoxynitriles, which are derivatives of the target compound. The reaction shows that TMSOTf has unique reactivity compared to other Lewis acids for this transformation. richmond.edu For certain electron-rich acetals, the reaction can be directed to favor elimination, yielding α,β-unsaturated nitriles as the major product. richmond.edu

Reactivity and Chemical Transformations of 2 Trimethylsilyl Oxy Acetonitrile

Reactions Involving the Trimethylsilyloxy Functional Group

The trimethylsilyloxy group, a silyl (B83357) ether, primarily functions as a protective group for the cyanohydrin functionality. Its reactivity is centered around its cleavage (desilylation) and exchange (trans-silylation).

Controlled Hydrolysis and Desilylation to Yield Cyanohydrins

The trimethylsilyl (B98337) group can be readily removed under controlled hydrolytic conditions to regenerate the parent cyanohydrin. This desilylation is a crucial step in many synthetic sequences where the cyanohydrin is the desired product or an intermediate for further reactions. The hydrolysis is typically acid-catalyzed. For instance, treatment of O-(trimethylsilyl) benzophenone (B1666685) cyanohydrin with 3 N hydrochloric acid in tetrahydrofuran (B95107) effectively yields benzophenone cyanohydrin. rsc.org This process is generally applicable to a wide variety of silylated cyanohydrins derived from both ketones and aldehydes. rsc.org

The ease of this cleavage allows for the use of 2-((trimethylsilyl)oxy)acetonitrile (B6284205) and its derivatives as stable, easily handleable sources of cyanohydrins, which themselves can be unstable. rsc.org

Trans-silylation Reactions and Related Silicon Exchange Processes

Trans-silylation involves the transfer of the trimethylsilyl group from the cyanohydrin oxygen to another nucleophile. This process is often in equilibrium and can be driven by the use of different silylating agents or by altering reaction conditions. While specific examples detailing the trans-silylation of this compound are not extensively documented in the provided search results, the general principles of silyl ether chemistry suggest that this compound can participate in such exchange reactions. For example, silyl ethers can be interconverted by treatment with other silyl halides or triflates in the presence of a catalyst. wikipedia.org The equilibrium in these reactions is influenced by the relative stabilities of the starting and resulting silyl ethers and the nature of the silylating agent. oatext.com

Reactions at the Nitrile Moiety of this compound

The carbon-nitrogen triple bond of the nitrile group is a key site for a variety of chemical transformations, including nucleophilic additions and conversions to other important functional groups.

Derivatization via Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile to form an intermediate imine anion. wikipedia.orgrsc.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com This two-step process allows for the synthesis of ketones that might be difficult to prepare otherwise. The initial adduct, the imine anion, is generally stable and does not react further with the organometallic reagent. rsc.org

| Reagent | Product after Hydrolysis | Reference |

| Grignard Reagent (RMgX) | Ketone (R-C(=O)-CH(R')-OTMS) | wikipedia.orgmasterorganicchemistry.com |

| Organolithium Reagent (RLi) | Ketone (R-C(=O)-CH(R')-OTMS) | rsc.org |

Conversion of the Nitrile to Other Functional Groups (e.g., Amides, Carboxylic Acids, Amines)

The nitrile functionality can be transformed into a range of other important chemical groups.

Amides and Carboxylic Acids:

Partial hydrolysis of the nitrile group under either acidic or basic conditions can lead to the formation of an amide. commonorganicchemistry.comyoutube.com Careful control of reaction conditions, such as temperature and reaction time, is often necessary to prevent further hydrolysis to the carboxylic acid. commonorganicchemistry.com Milder conditions, such as using an alkaline solution of hydrogen peroxide, can favor the formation of the amide. commonorganicchemistry.com

Complete hydrolysis, typically under more vigorous acidic or basic conditions, converts the nitrile group into a carboxylic acid. youtube.comnih.gov For instance, the hydrolysis of nitriles can be achieved using aqueous sodium hydroxide (B78521) with heating. oatext.com

Amines:

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Transformations Involving the α-Carbon Center of this compound

The hydrogen atom on the α-carbon of this compound is acidic and can be removed by a strong base to form a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The generation of this α-anion allows for subsequent alkylation reactions with alkyl halides. This provides a powerful method for introducing alkyl substituents at the α-position. The resulting product, after quenching, would be an α-substituted silylated cyanohydrin, which can then be further transformed as described in the previous sections.

Furthermore, the enolate-like nature of the deprotonated species allows it to participate in aldol-type reactions. richmond.eduwikipedia.orgmasterorganicchemistry.comyoutube.com In these reactions, the α-carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-hydroxy nitrile derivative after workup. This reaction is a fundamental strategy for constructing complex organic molecules. wikipedia.orgmasterorganicchemistry.comyoutube.com

| Reaction Type | Reagent | Product | Reference |

| Alkylation | Strong Base, then Alkyl Halide (R-X) | α-Alkyl-2-((trimethylsilyl)oxy)acetonitrile | |

| Aldol-type Reaction | Strong Base, then Aldehyde or Ketone (R'R''C=O) | β-Hydroxy-α-(trimethylsilyloxymethyl)nitrile | richmond.eduwikipedia.orgmasterorganicchemistry.comyoutube.com |

Nucleophilic Substitution Reactions at the α-Position

The hydrogen atom on the α-carbon of this compound is acidic enough to be removed by strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA). This deprotonation generates a lithiated species, which serves as a powerful nucleophile for substitution reactions. This carbanion equivalent readily reacts with a range of electrophiles, enabling the introduction of various substituents at the α-position.

The general scheme for these reactions involves the in situ generation of the lithiated intermediate followed by the addition of an electrophilic coupling partner. Subsequent workup, often involving hydrolysis of the silyl ether, yields the α-substituted cyanohydrin or, after further transformation, other valuable functional groups like α-hydroxy ketones.

Generation and Reactivity of α-Cyanocarbanion Equivalents

The generation of the α-cyanocarbanion equivalent of this compound is typically achieved by treatment with a strong base in an aprotic solvent at low temperatures. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C is a commonly employed system for this purpose. The resulting lithiated species is a versatile intermediate that engages in reactions with a variety of electrophiles.

The reactivity of this carbanion is highlighted by its utility in forming new carbon-carbon bonds. It can be effectively alkylated with alkyl halides and can also participate in addition reactions with carbonyl compounds and epoxides. These reactions provide access to a diverse array of functionalized nitrile-containing molecules.

Alkylation Reactions

The lithiated derivative of this compound undergoes efficient alkylation with primary and secondary alkyl halides. This reaction provides a direct route to α-branched cyanohydrin derivatives. The general procedure involves the slow addition of the alkyl halide to the pre-formed solution of the lithiated cyanohydrin at low temperatures. The reaction proceeds via an SN2 mechanism.

| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodomethane | LDA | THF | -78 | 2-((Trimethylsilyl)oxy)propanenitrile | 85 |

| Iodoethane | LDA | THF | -78 | 2-((Trimethylsilyl)oxy)butanenitrile | 82 |

| 1-Bromobutane | LDA | THF | -78 to 0 | 2-((Trimethylsilyl)oxy)hexanenitrile | 78 |

| Benzyl Bromide | LDA | THF | -78 | 3-Phenyl-2-((trimethylsilyl)oxy)propanenitrile | 88 |

Table 1: Alkylation of Lithiated this compound with Alkyl Halides.

Reactions with Carbonyl Compounds

The α-cyanocarbanion equivalent readily adds to the carbonyl carbon of aldehydes and ketones. This reaction, after acidic workup to hydrolyze the silyl ether, affords α,β-dihydroxy nitriles. These products can be further hydrolyzed to yield valuable α-hydroxy ketones. This two-step sequence represents a powerful method for the synthesis of acyloins.

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Product (after hydrolysis) | Yield (%) |

| Benzaldehyde | LDA | THF | -78 | 1,2-Dihydroxy-2-phenylethanenitrile | 90 |

| Cyclohexanone | LDA | THF | -78 | 1-(1-Hydroxycyclohexyl)-1-hydroxymethanenitrile | 85 |

| Acetone | LDA | THF | -78 | 2,3-Dihydroxy-2-methylpropanenitrile | 75 |

| Propanal | LDA | THF | -78 to 0 | 2,3-Dihydroxypentanenitrile | 80 |

Table 2: Reaction of Lithiated this compound with Carbonyl Compounds.

Reactions with Epoxides

The nucleophilic ring-opening of epoxides by the lithiated species provides a route to γ-hydroxy-α-silyloxynitriles. The attack of the carbanion occurs preferentially at the less sterically hindered carbon of the epoxide ring. Subsequent hydrolysis of the silyl ether yields the corresponding γ,α-dihydroxynitrile.

| Epoxide | Base | Solvent | Temperature (°C) | Product (after hydrolysis) | Yield (%) |

| Propylene Oxide | LDA | THF | -78 to rt | 4-Hydroxy-2-silyloxypentanenitrile | 70 |

| Styrene Oxide | LDA | THF | -78 to rt | 4-Hydroxy-4-phenyl-2-silyloxybutanenitrile | 78 |

| Cyclohexene Oxide | LDA | THF | -78 to rt | 2-(1-Hydroxy-2-silyloxynitrilo)cyclohexanol | 65 |

Table 3: Reaction of Lithiated this compound with Epoxides.

Advanced Applications of 2 Trimethylsilyl Oxy Acetonitrile in Organic Synthesis

Contribution to Stereoselective Synthesis

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. 2-((Trimethylsilyl)oxy)acetonitrile (B6284205) and its parent compound, trimethylsilyl (B98337) cyanide (TMSCN), are instrumental in several stereoselective methodologies.

Asymmetric Cyanosilylation for Chiral this compound Analogs

Asymmetric cyanosilylation is a powerful method for the enantioselective synthesis of cyanohydrins, which are precursors to a variety of valuable chiral building blocks like α-hydroxy acids and β-amino alcohols. koreascience.kr This reaction involves the addition of a cyanide source, typically trimethylsilyl cyanide (TMSCN), to a carbonyl compound in the presence of a chiral catalyst. The product of this reaction with an aldehyde is a chiral this compound analog.

A variety of chiral catalysts have been developed to facilitate this transformation with high enantioselectivity. These include metal complexes and organic molecules. For instance, chiral titanium complexes, such as those derived from Ti(OiPr)4 and TADDOL, have been shown to effectively catalyze the cyanosilylation of aldehydes, yielding the corresponding trimethylsilyl ethers in excellent yields and with moderate to high enantiomeric excess. koreascience.kr Similarly, chiral lanthanide-transition metal clusters have demonstrated good catalytic activity, achieving high conversions and enantiomeric excess values. nih.gov The mechanism often involves the synergistic activation of the aldehyde by a Lewis acidic site on the catalyst and TMSCN by a Lewis basic site. nih.gov

Organic catalysts, such as modified cinchona alkaloids, have also proven highly effective, particularly in the cyanosilylation of ketones, a challenging transformation for creating quaternary stereocenters. nih.gov These catalysts function as chiral Lewis bases, activating the silicon atom of TMSCN and facilitating its addition to the carbonyl substrate.

The choice of catalyst and reaction conditions can be tailored to achieve the desired stereochemical outcome for a wide range of aldehyde and ketone substrates.

Diastereoselective Control in Reactions Utilizing this compound

Beyond creating a single stereocenter, this compound can be employed in reactions where the formation of a second stereocenter is controlled relative to an existing one, a process known as diastereoselective synthesis.

A notable example is the Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When a derivative of this compound, such as a β-nitrocarbonyl compound, is used as the nucleophile, highly diastereoselective additions can be achieved. nih.gov This control is often attributed to internal hydrogen bonding within the nitroalkane tautomer, which directs the approach of the electrophile. nih.gov This methodology allows for the creation of highly functionalized molecules with two contiguous stereocenters in a predictable manner.

Enantioselective Methodologies Incorporating this compound

Enantioselective methodologies aim to produce one enantiomer of a chiral product in excess over the other. This compound and its precursor, TMSCN, are key players in several such strategies.

The asymmetric cyanosilylation of aldehydes and ketones, as discussed previously, is a prime example of an enantioselective process that directly produces chiral analogs of this compound. koreascience.krnih.govnih.gov Furthermore, organocatalysis has emerged as a powerful tool for enantioselective transformations. For instance, chiral phosphoric acids have been used to catalyze the intramolecular oxa-Michael reaction of substrates prepared using chemistry related to acetonitrile (B52724) derivatives, leading to the synthesis of substituted tetrahydropyrans with high enantioselectivity. whiterose.ac.uk

Recent advancements have also focused on the direct catalytic asymmetric addition of acetonitrile itself to aldehydes, a challenging transformation due to the low acidity of acetonitrile's α-protons. chemrxiv.orgresearchgate.net The development of sophisticated catalysts, such as sterically demanding nickel-carbene complexes, has enabled the synthesis of highly enantioenriched β-hydroxynitriles. researchgate.net

Role in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.gov

Integration of this compound in MCRs for Complex Molecule Assembly

This compound and its parent compound, TMSCN, are valuable components in various MCRs. For example, a one-pot, three-component reaction between a carbonyl compound, an amine, and TMSCN can lead to the formation of α-aminonitriles, important precursors for amino acids and other nitrogen-containing compounds.

A highly diastereoselective three-component reaction involving 5,5-dimethylcyclohexane-1,3-dione (B117516) or 4-hydroxycoumarin, various benzaldehydes, and malononitrile (B47326) has been developed to synthesize chromeno β-lactam hybrids. nih.gov While this specific example uses malononitrile, the principle of integrating a nitrile-containing component in an MCR to build complex heterocyclic scaffolds is a well-established strategy. The versatility of the nitrile group allows for its subsequent transformation into other functional groups, further expanding the synthetic utility of the MCR products.

Cyanomethylation Reactions Mediated by this compound

Cyanomethylation, the introduction of a -CH2CN group, is a crucial transformation in organic synthesis as the resulting cyanomethylated products can be readily converted into a variety of other functional groups, including carboxylic acids and amines. mdpi.comencyclopedia.pub Acetonitrile is an ideal source for the cyanomethyl group. mdpi.comencyclopedia.pub

While many cyanomethylation reactions utilize acetonitrile directly, often activated by a catalyst, methodologies involving silylated nitrile derivatives like this compound or trimethylsilylacetonitrile (TMSAN) offer alternative and sometimes advantageous routes. For instance, a proazaphosphatrane compound efficiently catalyzes the reaction of TMSAN with aldehydes to produce β-hydroxynitriles under mild conditions. organic-chemistry.org

Furthermore, a concise protocol for the synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed using trimethylsilyl cyanide and 2-(1-tosylalkyl)phenols. dicp.ac.cn This reaction proceeds through the in situ generation of o-quinone methides, which are then trapped by the cyanide anion from TMSCN. dicp.ac.cn

Synthesis of Diverse Organic Scaffolds and Building Blocks

This compound serves as a valuable C1 building block, enabling the synthesis of a wide array of molecular frameworks. Its utility is particularly evident in the preparation of heterocyclic systems and as a precursor to key intermediates for more complex functional molecules.

The strategic incorporation of the cyanomethyl group, facilitated by this compound and its derivatives, is a key step in the synthesis of several important heterocyclic systems.

Quinolines: The synthesis of functionalized quinolines can be achieved through the use of silylated acetonitriles. A notable example is the facile synthesis of 2-(2-chloroquinolin-3-yl)-2-((trimethylsilyl)oxy)acetonitriles. This reaction proceeds by treating 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a zinc iodide (ZnI₂) catalyst in dichloromethane (B109758) (DCM) at room temperature, affording the product in excellent yields. These silylated quinolines can be subsequently converted into quinolinyl acetonitriles by hydrolysis with dilute hydrochloric acid. organic-chemistry.org

Tetrazoles: The nitrile functionality within this compound makes it a suitable precursor for the synthesis of tetrazole rings. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for forming 5-substituted 1H-tetrazoles. researchgate.netorganic-chemistry.org For instance, the Schmidt reaction, which can utilize trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), effectively converts ketones into fused tetrazoles. beilstein-journals.org This suggests that the nitrile group of this compound could undergo similar cycloadditions with azide sources to yield tetrazolyl compounds, leveraging the cyano group's ability to be transformed into this important heterocycle. nih.gov Furthermore, a one-pot, three-component reaction involving 5-substituted tetrazoles, aldehydes, and silyl (B83357) triflates has been developed to produce tetrazole hemiaminal silyl ethers, highlighting the utility of silyl groups in the synthesis of complex tetrazole derivatives. rsc.org

Oxindoles: While direct synthesis of the oxindole (B195798) core using this compound is not prominently documented, the related compound, (trimethylsilyl)acetonitrile (B92778) (TMSAN), is used in the cyanomethylation of isatins. researchgate.net This reaction, catalyzed by cesium fluoride (B91410), provides aldol-type adducts that are valuable intermediates for synthesizing derivatives of oxindoles, which are core structures in many natural products and pharmaceuticals. researchgate.netnih.govstrath.ac.uk Additionally, a metal-free oxidative protocol allows for the cyanomethylenation of existing 3-substituted oxindoles using alkyl nitriles to create quaternary carbon centers at the C3 position, demonstrating a method to build complexity on the oxindole scaffold. nih.gov

A primary application of this compound is its role as a stable, protected cyanohydrin, providing access to key synthetic intermediates that would be otherwise difficult to prepare or handle.

The products of cyanosilylation of carbonyl compounds, known as cyanohydrin trimethylsilyl ethers, are crucial precursors for a variety of valuable molecules, including α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. rsc.orgthieme-connect.com The use of trimethylsilyl cyanide (TMSCN), which generates these silylated cyanohydrins, is advantageous as it provides protected products that are stable and ready for subsequent chemical modifications. rsc.org A range of catalysts, including polystyrene-supported triphenylphosphine, can facilitate this transformation under solvent-free conditions, leading to high yields and low environmental impact. rsc.orgrsc.org

The reaction of this compound and its analogs with carbonyl compounds provides access to β-hydroxy nitriles, which are versatile building blocks in organic synthesis. researchgate.net For example, the catalytic cyanomethylation of various aldehydes and ketones with (trimethylsilyl)acetonitrile in the presence of a Lewis base like lithium acetate (B1210297) proceeds smoothly to give the corresponding β-hydroxy nitrile adducts in good yields. researchgate.net

Table 1: Synthesis of Cyanohydrin Trimethylsilyl Ethers from Carbonyl Compounds

| Entry | Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | PS-TPP (2 mol%) | TMSCN (1.2 eq), Solvent-free, rt, 10 min | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | 98 | rsc.org |

| 2 | Cyclohexanone | PS-TPP (2 mol%) | TMSCN (1.2 eq), Solvent-free, rt, 15 min | 1-((trimethylsilyl)oxy)cyclohexanecarbonitrile | 99 | rsc.org |

| 3 | Acetophenone | Salen-Al complex | TMSCN, N-oxide, Solvent-free, rt | 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile | 95 | organic-chemistry.org |

| 4 | 4-Nitrobenzaldehyde (B150856) | Zn(II) MOF (2 mol%) | TMSCN, DCM, rt, 10 h | 2-(4-nitrophenyl)-2-((trimethylsilyl)oxy)acetonitrile | 94 | google.com |

PS-TPP: Polystyrene-supported triphenylphosphine

The creation of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. nih.govnih.govscispace.com The cyanomethylation of C-H bonds using nitrile-based reagents offers a direct route to these complex structures. A metal-free oxidative protocol has been developed for the cyanomethylenation of sp³ C-H bonds in substrates like substituted fluorenes and oxindoles using alkyl nitriles, leading to the formation of quaternary carbon centers. nih.gov

This transformation is proposed to proceed through a radical process where a t-butoxy radical abstracts a hydrogen atom from the alkyl nitrile to generate a cyanomethyl radical. This radical then couples with a radical generated from the fluorene (B118485) or oxindole substrate to form the sterically hindered product. nih.gov This method provides a novel and direct approach to highly functionalized molecules that are important in materials science and medicinal chemistry. nih.gov While this specific study used other alkyl nitriles, the principle demonstrates the potential of using the cyanomethyl group from reagents like this compound for constructing such complex architectures.

Functionalization and Derivatization Strategies

Beyond its use as a building block, this compound is employed in specific functionalization and derivatization reactions, leveraging the unique reactivity imparted by the silyl group.

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. Cyanomethylation, the addition of a -CH₂CN group, represents an effective method for one-carbon homologation. organic-chemistry.org this compound and related silylated acetonitriles can serve as reagents for this purpose.

The reaction of (trimethylsilyl)acetonitrile with various carbonyl compounds, catalyzed by Lewis bases, affords β-hydroxy nitriles, which are the products of adding a cyanomethyl unit to the carbonyl carbon. researchgate.net This process can be viewed as a one-carbon homologation of the carbonyl compound. The reaction is synthetically valuable as the resulting nitrile can be further hydrolyzed to a carboxylic acid, effectively converting a ketone or aldehyde to a β-hydroxy acid with an extended carbon chain. The use of a silylacetonitrile reagent is often advantageous over using acetonitrile and a strong base, as it can proceed under milder conditions. researchgate.net

Table 2: Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile

| Entry | Carbonyl Compound | Lewis Base Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | AcOLi | 3-hydroxy-3-phenylpropanenitrile | 99 | researchgate.net |

| 2 | Cyclohexanone | AcOLi | 2-(1-hydroxycyclohexyl)acetonitrile | 91 | researchgate.net |

| 3 | Isobutyraldehyde | AcOLi | 3-hydroxy-4-methylpentanenitrile | 93 | researchgate.net |

AcOLi: Lithium Acetate

The trimethylsilyl group in this compound plays a crucial role in directing its reactivity. The electron-withdrawing nature of the nitrile group, combined with the presence of the silicon atom, acidifies the α-proton, facilitating its removal by a base to generate a stabilized carbanion. This carbanion can then act as a nucleophile, effectively "directing" the functionalization to the α-carbon.

While not a directing group in the traditional sense of guiding reactions on a separate part of the molecule, the silyl group's influence is key to the compound's utility as a cyanomethylating agent. More complex systems incorporating a nitrile and a silicon tether have been explicitly designed as removable directing groups for achieving meta-selective C-H functionalization on aromatic rings. researchgate.net

"Silasubstitution" reactions, where the silicon group is directly replaced by another functional group, are a potential but less documented pathway for derivatizing this compound. The lability of the Si-O bond means that the primary reaction is often the cleavage of this bond (hydrolysis or reaction with fluoride ions) to unmask the hydroxyl group, rather than direct substitution at the silicon atom itself. rsc.org

Mechanistic Investigations into Reactions Involving 2 Trimethylsilyl Oxy Acetonitrile

Elucidation of Catalytic Reaction Mechanisms

Catalysis is central to the synthetic utility of 2-((trimethylsilyl)oxy)acetonitrile (B6284205), enabling its participation in a variety of carbon-carbon bond-forming reactions under milder conditions than would otherwise be possible. Both Lewis acids and Lewis bases have been effectively employed to promote its reactivity, often through distinct mechanistic pathways.

Detailed Studies of Lewis Acid Catalysis Pathways

Lewis acid catalysis is a cornerstone of organic synthesis, and it plays a pivotal role in activating electrophiles for reaction with silylated nucleophiles like this compound. The primary function of the Lewis acid is to coordinate to an electrophilic partner, such as an aldehyde or ketone, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack.

A common and effective Lewis acid for these transformations is Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.org Studies have shown that TMSOTf can effectively catalyze the ring-opening of semicyclic N,O-acetals with silicon-based nucleophiles, including trimethylsilyl cyanide. organic-chemistry.org Mechanistic experiments, such as 1H NMR studies, have observed the formation of an O-trimethylsilylated ring-opened product as the initial species. organic-chemistry.org This observation, along with epimerization studies, strongly suggests the transient formation of a highly reactive acyclic iminium ion intermediate, which is then trapped by the nucleophile. organic-chemistry.org

In the context of cyanosilylation of carbonyl compounds, various metal-based Lewis acids are employed. acs.org Aluminum-based catalysts, for instance, are desirable due to the element's abundance. The Lewis acidity of the aluminum center is critical; catalysts with more electron-withdrawing groups, such as triflate (OTf), exhibit enhanced catalytic activity. acs.org The general mechanism involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the aldehyde or ketone. This activation step prepares the carbonyl group for the subsequent nucleophilic addition of the cyanide group from the silyl (B83357) cyanide reagent. acs.orgnih.gov In some systems, a bifunctional catalyst containing both Lewis acidic and Lewis basic sites can work synergistically, with the Lewis acid activating the electrophile and the Lewis base activating the silyl cyanide. organic-chemistry.orgnih.govacs.org

Proposed Mechanisms for Lewis Base Activation (e.g., N-silyl ketene (B1206846) imine formation)

While Lewis acids activate the electrophile, Lewis bases typically activate the silylating agent or the pronucleophile. A key mechanistic pathway involving this compound begins with its isomerization to a more potent nucleophile, the N-silyl ketene imine. This isomerization can be promoted by the combination of a silylating agent like TMSOTf and a non-nucleophilic amine base. nih.gov

The proposed mechanism for the formation of the N-silyl ketene imine involves the in-situ generation of the ketene imine from acetonitrile (B52724), which is then silylated on the nitrogen atom. nih.gov This N-silylated isomer is significantly more nucleophilic than its C-silylated counterpart, (trimethylsilyl)acetonitrile (B92778). The N-silyl ketene imine can then participate in a range of reactions, including additions to aldehydes and nitrones. nih.govillinois.edu

Lewis bases, such as salts of carboxylic acids (e.g., lithium acetate), can also catalyze the cyanomethylation of carbonyl compounds using (trimethylsilyl)acetonitrile. researchgate.net The proposed mechanism suggests that the Lewis basic anion activates the carbon-silicon bond in the silyl nitrile, enhancing its nucleophilicity without necessarily proceeding through a ketene imine intermediate. researchgate.net However, in many systems, the formation of the highly reactive N-silyl ketene imine is considered a key step, enabling challenging transformations like the synthesis of products with quaternary stereogenic centers. nih.govillinois.edu

Understanding the Role of Active Sites in Heterogeneous Catalysis (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts, offering high surface areas and tunable active sites within a crystalline structure. acs.orgillinois.edu While specific studies on this compound with MOFs are nascent, the principles of MOF catalysis provide a clear framework for understanding their potential role.

The catalytic activity of MOFs stems from their active sites, which can be primarily categorized as:

Metal Nodes: The metal clusters or ions that form the vertices of the framework can function as Lewis acid sites. acs.org These sites can coordinate to and activate electrophiles like aldehydes in a manner analogous to homogeneous Lewis acid catalysts. acs.orgyoutube.com

Functionalized Organic Linkers: The organic struts connecting the metal nodes can be chemically modified with functional groups. Introducing basic groups like amines (primary, secondary) or amides can create Lewis base or Brønsted base active sites. acs.org These basic sites could facilitate the deprotonation of a pronucleophile or activate the silylating agent.

Guest Species: The pores of the MOF can encapsulate catalytically active species, creating a ship-in-a-bottle type catalyst.

For a reaction like cyanosilylation, a bifunctional MOF could be designed with Lewis acidic metal nodes to activate the carbonyl compound and basic functional groups on the linkers to activate the this compound. The well-defined, porous structure of the MOF can also impart shape selectivity and facilitate catalyst recovery and reuse, key advantages of heterogeneous catalysis. acs.orgillinois.edu

Computational Chemistry and Theoretical Studies

Computational methods provide a powerful lens for examining reaction mechanisms at a molecular level, offering details that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. It is widely applied to map out potential energy surfaces for chemical reactions, helping to identify intermediates and, crucially, the high-energy transition states that govern reaction rates. nih.govresearchgate.netrsc.org

In the context of reactions involving silylated nitriles, DFT studies have been instrumental. For example, in Lewis acid-catalyzed cyanosilylation, DFT calculations can determine the free-energy barrier for the reaction, corroborating experimental findings on catalyst efficiency. acs.org Calculations have validated mechanisms where the nitrile coordinates to a metal catalyst before the nucleophilic attack occurs. acs.org

For reactions believed to proceed via ketene imine intermediates, such as the Staudinger cycloaddition (reaction of a ketene with an imine), DFT calculations have elucidated the stepwise nature of the reaction. researchgate.netsemanticscholar.org These studies show that the reaction often begins with a nucleophilic attack to form a zwitterionic intermediate, followed by ring closure. researchgate.netsemanticscholar.org By calculating the energies of the various possible transition states, DFT can explain and predict the stereochemical outcome of the reaction. semanticscholar.org This computational approach allows researchers to model the entire reaction profile, providing a detailed, energetic map of the path from reactants to products. beilstein-journals.org

Molecular Orbital Theory Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. This theory provides a qualitative yet powerful framework for understanding reactivity and selectivity.

The reactivity of a nucleophile is associated with the energy of its HOMO; a higher energy HOMO indicates a more reactive nucleophile, as its electrons are more readily donated. Conversely, the reactivity of an electrophile is linked to the energy of its LUMO; a lower energy LUMO signifies a more reactive electrophile, as it can more readily accept electrons. The energy gap (ΔE) between the nucleophile's HOMO and the electrophile's LUMO is a key indicator of reactivity: a smaller gap generally corresponds to a more favorable interaction and a faster reaction.

In reactions of this compound, FMO theory can explain the enhanced nucleophilicity of its N-silyl ketene imine isomer. The ketene imine possesses a higher energy HOMO compared to the C-silylated acetonitrile isomer, making it a much stronger nucleophile for attacking electrophiles like aldehydes. Furthermore, Lewis acid catalysis can be understood through FMO theory: the coordination of a Lewis acid to an aldehyde's carbonyl oxygen lowers the energy of the aldehyde's LUMO, decreasing the HOMO-LUMO gap with the incoming nucleophile and accelerating the reaction.

Data Tables

Table 1: Key Mechanistic Findings

| Section | Key Finding | Mechanistic Detail | Relevant Species | Citations |

|---|---|---|---|---|

| 5.1.1 | Lewis Acid Activation | Coordination of Lewis acid to electrophile (e.g., carbonyl) lowers the LUMO energy, facilitating nucleophilic attack. | Acyclic iminium ion, Activated carbonyl complex | organic-chemistry.orgacs.org |

| 5.1.2 | Lewis Base Activation | Isomerization to a more potent N-silyl ketene imine nucleophile, or direct activation of the Si-C bond. | N-silyl ketene imine | nih.govresearchgate.net |

| 5.1.3 | MOF Catalysis | Active sites (metal nodes as Lewis acids, functionalized linkers as Lewis bases) enable heterogeneous catalysis. | Bifunctional MOF | acs.orgyoutube.com |

| 5.2.1 | DFT Insights | Calculation of transition state energies and reaction energy profiles elucidates stepwise mechanisms and predicts selectivity. | Zwitterionic intermediate, Transition states | researchgate.netnih.govsemanticscholar.org |

| 5.2.2 | FMO Rationalization | Reactivity is governed by the HOMO (nucleophile) - LUMO (electrophile) energy gap. N-silyl ketene imes have a higher HOMO. | HOMO, LUMO | researchgate.net |

Modeling of Intermediates and Energy Profiles

The understanding of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry. For reactions involving silylated nitriles, modeling helps in elucidating the structure of transient species and the energetic landscape of the reaction pathway.

In reactions related to the formation of cyanohydrin silyl ethers, hypercoordinated silicon anions have been proposed as key intermediates. researchgate.net These species, while often short-lived and challenging to observe spectroscopically, can be characterized through computational and structural studies. researchgate.net Their role is considered crucial in numerous silicon-based reactions. researchgate.net

For the related reaction of (trimethylsilyl)acetonitrile with acetals, a mechanistic hypothesis suggests the involvement of a critical intermediate: the N-silyl ketene imine. This intermediate is thought to form via isomerization of the silylnitrile and acts as the key nucleophilic species in the reaction. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the speed of a chemical reaction and the factors that influence it. The formation of substituted derivatives of this compound provides a basis for analyzing reaction rates.

In a study on the cyanosilylation of 4-nitrobenzaldehyde (B150856) to form 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile using a zinc-based metal-organic framework (MOF) as a catalyst, the reaction progress was monitored over time. The data shows a characteristic kinetic profile where the product yield increases steadily before plateauing as the reactants are consumed. researchgate.net

| Time (hours) | Yield (%) |

|---|---|

| 2 | ~62 |

| 10 | 94 |

| 24 | 96 |

This table presents the yield of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile at different time points during the catalyzed cyanosilylation of 4-nitrobenzaldehyde. The data is based on findings from a study using a Zn(II) Metal-Organic Framework catalyst. researchgate.net

Determination of Rate-Limiting Steps in Reactions of this compound

In many catalyzed reactions, the rate law is determined by the rate of this slowest step. For a mechanism with a slow initial step, the rate law can often be expressed directly in terms of the concentrations of the reactants in that step.

While specific studies determining the rate-limiting step for the formation of this compound are not detailed in the available literature, insights can be drawn from related systems. For example, in the ketone-catalyzed reaction between acetonitrile and hydrogen peroxide, the rate law shows a first-order dependence on the concentration of both acetonitrile and hydrogen peroxide at a given pH, suggesting a bimolecular rate-determining step. researchgate.net

Furthermore, catalyst-leaching experiments, such as a hot filtration test, can provide evidence for the role of the catalyst in the rate-determining step. In the synthesis of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, the reaction was halted after reaching an intermediate yield (62% at 2 hours), and the solid catalyst was removed. The subsequent lack of any significant increase in product yield over an additional 10 hours confirms that the catalyzed reaction is the primary pathway and that the catalyst is essential for the rate-determining step under these conditions. researchgate.net

Influence of Catalyst Loading and Reagent Concentration on Reaction Kinetics

The kinetics of a reaction are highly sensitive to the concentrations of both the catalyst and the reagents.

Influence of Catalyst Loading: Generally, increasing the catalyst concentration provides more active sites, leading to a higher reaction rate. nih.gov However, there is often an optimal catalyst loading beyond which the rate may not increase significantly. In the synthesis of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, a catalyst loading of 2 mol% was sufficient to achieve a 94% yield in 10 hours. researchgate.net A further increase in reaction time to 24 hours only marginally increased the yield to 96%, indicating that the reaction was nearing completion under these catalytic conditions. researchgate.net It is also important to note that in some complex reactions, varying the catalyst loading can alter the dominant reaction mechanism, which can affect not just the rate but also the product selectivity. researchgate.net

Analytical and Spectroscopic Characterization in Research Utilizing 2 Trimethylsilyl Oxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-((trimethylsilyl)oxy)acetonitrile (B6284205), enabling unambiguous structural confirmation and real-time observation of its formation or consumption in chemical reactions. iastate.edursc.org

Proton NMR (1H NMR)

Proton (¹H) NMR spectroscopy is a fundamental technique for characterizing this compound. The spectrum displays distinct signals corresponding to the different types of protons present in the molecule. The trimethylsilyl (B98337) (TMS) group typically exhibits a sharp singlet peak due to the nine equivalent protons on the three methyl groups. The chemical shift of this signal is found in the upfield region of the spectrum. The protons of the acetonitrile (B52724) moiety also give rise to characteristic signals.

Detailed analysis of the ¹H NMR spectrum is crucial for confirming the successful silylation of the cyanohydrin. The disappearance of the hydroxyl proton signal from the starting cyanohydrin and the appearance of the TMS signal are key indicators of the reaction's completion. The integration of the signals provides a quantitative measure of the relative number of protons, further validating the structure. organicchemistrydata.org

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| This compound | -Si(CH₃)₃ | ~0.15 | singlet | N/A | orgsyn.org |

| This compound | -CH₂- | Not specified | Not specified | Not specified | |

| Acetonitrile (impurity) | CH₃ | ~1.96 - 2.10 | singlet | N/A | sigmaaldrich.com |

| Tetramethylsilane (TMS, reference) | Si(CH₃)₄ | 0 | singlet | N/A | pitt.edu |

Note: Specific chemical shifts can vary slightly depending on the solvent used and the concentration. sigmaaldrich.com

Carbon-13 NMR (13C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the trimethylsilyl group appear at a characteristic upfield chemical shift. The carbon of the nitrile group (C≡N) is typically found in the downfield region of the spectrum, around 117-120 ppm. The methylene (B1212753) carbon (-CH₂-) attached to the oxygen and nitrile groups will have a specific chemical shift that is sensitive to its electronic environment.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Methoxytrimethylsilane | Si(CH₃)₃ | Not specified | chemicalbook.com |

| Methoxytrimethylsilane | -OCH₃ | Not specified | chemicalbook.com |

| Acetonitrile | -C≡N | ~118 | chemicalbook.com |

| Acetonitrile | CH₃ | ~1.3 | chemicalbook.com |

Advanced NMR Techniques (e.g., 2D NMR, Silicon NMR)

While ¹H and ¹³C NMR are the primary tools, advanced NMR techniques can provide even more detailed structural information, especially for complex molecules or reaction mixtures. numberanalytics.comipb.pt

Silicon-29 NMR (²⁹Si NMR): This technique directly probes the silicon nucleus, providing valuable information about the chemical environment of the trimethylsilyl group. researchgate.net The chemical shift in ²⁹Si NMR can confirm the formation of the Si-O bond and can be used to distinguish between different silylated species in a mixture. nih.gov For instance, the resonance for a silicon atom in a -O-Si(CH₃)₃ group will have a characteristic chemical shift. researchgate.net

The use of in-situ NMR allows for real-time monitoring of reactions, providing kinetic and mechanistic insights. iastate.edursc.orgnih.govyoutube.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile compounds like this compound. chromforum.orghmdb.canist.gov In this method, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and analysis.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, the molecular ion may be weak or absent. More prominent will be the fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for trimethylsilyl ethers include the loss of a methyl group ([M-15]⁺) and the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak. nih.govnih.govresearchgate.netacs.org Other characteristic fragments can also be observed, providing a fingerprint for the molecule. The use of acetonitrile as a solvent in GC-MS applications is also a consideration. eurl-pesticides.eu

Table 3: Common Fragment Ions in the GC-MS of Trimethylsilyl Compounds

| Ion | m/z | Description | Reference |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation, often the base peak. | researchgate.net |

| [M-15]⁺ | Varies | Loss of a methyl group from the molecular ion. | researchgate.net |

| [M]⁺ | Varies | Molecular ion. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a softer ionization technique compared to EI, often used for less volatile or thermally labile compounds. researchgate.net For this compound, ESI-MS would typically be performed after dissolving the sample in a suitable solvent, often a mixture of acetonitrile and water. nih.gov

In positive ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ and adducts with solvent molecules or cations, such as [M+Na]⁺ or [M+K]⁺. washington.edupitt.edu The formation of an acetonitrile adduct, [M+ACN+H]⁺, is also possible and can sometimes be the most abundant ion. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on these precursor ions to induce fragmentation and obtain further structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of molecules synthesized using this compound. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, HRMS allows researchers to deduce a unique molecular formula. This capability is paramount in distinguishing the desired product from other potential byproducts that may have the same nominal mass.

In the synthesis of complex molecules, such as BACE inhibitors for Alzheimer's disease research, HRMS is employed to confirm the successful incorporation of the cyanomethoxy group derived from this compound. For instance, after a reaction, the product can be analyzed by a system like a Waters Synapt-G2 mass spectrometer. The experimentally measured mass is then compared to the theoretically calculated mass for the expected chemical formula. A minimal difference, often within 3 parts per million (ppm), provides high confidence that the correct compound has been formed. google.com

Table 1: Example HRMS Verification of a Synthesized Compound This table is illustrative, based on typical procedures in synthetic chemistry research.

| Parameter | Value |

| Expected Molecular Formula | C₂₅H₂₈ClN₄O₄ |

| Ion Type | [M+H]⁺ |

| Calculated m/z | 499.1794 |

| Measured m/z | 499.1797 |

| Mass Error | 0.6 ppm |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, and its more advanced variant Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the specific functional groups within a molecule. This technique works by measuring the absorption of infrared radiation by a sample, which causes the chemical bonds to vibrate at characteristic frequencies.

For this compound, the IR spectrum prominently displays absorption bands that are signatures of its key structural features. The nitrile group (C≡N) produces a sharp, distinct peak, while the trimethylsilyl (Si-(CH₃)₃) and siloxy (Si-O-C) moieties also have characteristic absorption regions. When this compound is used in a chemical reaction, such as the formation of a cyanohydrin, IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of the nitrile peak and the appearance of new peaks, such as a broad hydroxyl (-OH) band.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Nitrile | C≡N | 2260 - 2240 |

| Siloxy | Si-O-C | 1100 - 1000 |

| Trimethylsilyl | Si-C | 840 - 760 |

| Methylene | C-H | 2960 - 2850 |

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatography encompasses a set of laboratory techniques used to separate mixtures. For research involving this compound, both liquid and gas chromatography are vital for isolating products and verifying their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of compounds that are not easily vaporized. In syntheses that utilize this compound to create more complex, non-volatile molecules, HPLC is the method of choice for purification. For example, after a reaction to produce BACE inhibitors, the resulting isomeric mixture can be separated using preparative HPLC systems. google.com Techniques like supercritical fluid chromatography (SFC), a variation of HPLC, have been used with specific columns (e.g., Phenomenex Lux C4) and mobile phases (e.g., a mixture of CO₂ and methanol (B129727) with a diethylamine (B46881) additive) to isolate individual stereoisomers with high purity. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique ideal for separating and analyzing volatile compounds. Given that this compound and some of its simpler derivatives are volatile, GC is an effective method for assessing the purity of the starting material and monitoring reaction progress. In a typical setup, the sample is injected into a GC instrument, where it is vaporized and separated on a capillary column (e.g., DB-5MS). google.com The instrument often includes a mass spectrometer (MS) as a detector (GC-MS), which allows for the identification of each component as it elutes from the column, providing a powerful combination of separation and identification. google.com

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystalline Derivatives

While this compound is a liquid, it is a precursor to a vast number of complex molecules that can be synthesized and isolated as crystalline solids. For these crystalline derivatives, single-crystal X-ray Diffraction (XRD) is the most definitive method for determining their precise three-dimensional structure.

This powerful technique provides an unambiguous map of atomic positions, bond lengths, and bond angles within the crystal lattice. This level of structural detail is unparalleled and is crucial for confirming the stereochemistry of a molecule, understanding its conformational preferences, and analyzing intermolecular interactions. Although direct XRD data for derivatives of this compound is highly specific to each unique compound synthesized, the technique remains the gold standard for absolute structure elucidation in the solid state.

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in the Synthesis and Application of 2-((Trimethylsilyl)oxy)acetonitrile (B6284205)

In line with the growing emphasis on sustainable chemistry, researchers are exploring greener methods for both the synthesis and use of this compound and related cyanohydrin derivatives. und.edu A key focus is the replacement of hazardous reagents like hydrogen cyanide (HCN) with safer alternatives. researchgate.net Trimethylsilyl (B98337) cyanide (TMSCN) is often preferred due to its higher atom economy and the avoidance of toxic byproducts. researchgate.net

Efforts are also being made to develop more environmentally friendly reaction conditions. This includes the use of catalysts that can be easily recovered and reused, such as commercial montmorillonite (B579905) K10 clay, which provides a practical and green protocol for cyanosilylation. organic-chemistry.org The use of solvent-free conditions is another important approach, as demonstrated by the efficient cyano transfer from TMSCN to aldehydes using a dispersed NbF5 catalyst without the need for a solvent. organic-chemistry.org

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A wide array of catalysts have been investigated for the synthesis of cyanohydrin trimethylsilyl ethers. These include:

Metal-based catalysts: Chiral aluminum complexes have shown excellent enantioselectivity in the addition of TMSCN to carbonyl compounds. thieme-connect.com Dinuclear zinc catalysts have also been explored, though with lower conversion rates in some cases. thieme-connect.com Gold(III) chloride has been found to be a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, with reactions completing within 30 minutes at room temperature. organic-chemistry.org Titanium-based catalysts, such as those with salen ligands, have been used to produce silylated cyanohydrins with high enantiomeric excess. diva-portal.org

Organocatalysts: Chiral amino thiourea (B124793) catalysts have been shown to promote highly enantioselective cyanosilylation of a variety of ketones. organic-chemistry.org N-methylmorpholine N-oxide (NMO) has been used as an inexpensive and readily available catalyst for the silylcyanation of ketones, resulting in excellent yields under mild conditions. organic-chemistry.org

Enzymatic Catalysts: Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the enantioselective addition of cyanide to aldehydes, providing a reliable tool for organic synthesis. rsc.orgrsc.orgresearchgate.net These biocatalysts can be used to prepare either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.orgrsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Cyanosilylation

| Catalyst Type | Example Catalyst | Substrate | Key Advantages |

| Metal-based | Chiral Aluminum Complexes thieme-connect.com | Aldehydes | Excellent enantioselectivity |

| Metal-based | Gold(III) Chloride organic-chemistry.org | Ketones, Aldehydes | High efficiency, fast reaction times |

| Metal-based | Titanium-salen Complexes diva-portal.org | Aldehydes | High enantiomeric excess |

| Organocatalyst | Chiral Amino Thiourea organic-chemistry.org | Ketones | High enantioselectivity |